4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile
Overview
Description
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile is an organic compound with the molecular formula C11H10BrNO2 and a molecular weight of 268.11 g/mol . This compound features a benzonitrile group attached to a 1,3-dioxolane ring, which is further substituted with a bromomethyl group. It is commonly used in organic synthesis and research due to its unique structural properties.
Scientific Research Applications
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile typically involves the bromination of a precursor compound. One common method involves the reaction of 4-(hydroxymethyl)benzonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Catalyst: Pyridinium tribromide or N-bromosuccinimide (NBS)
Temperature: Room temperature to 40°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in solvents like DMF or DMSO.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Mechanism of Action
The mechanism of action of 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to react with nucleophiles, forming covalent bonds with various biological targets. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzonitrile
- 2-Bromomethyl-1,3-dioxolane
- 4-(Acetoxymethyl)benzonitrile
Uniqueness
4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile is unique due to the combination of the benzonitrile and 1,3-dioxolane moieties, which impart distinct reactivity and stability. This structural uniqueness makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
IUPAC Name |
4-[2-(bromomethyl)-1,3-dioxolan-2-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-11(14-5-6-15-11)10-3-1-9(7-13)2-4-10/h1-4H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIQMVADUQYNGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CBr)C2=CC=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383864 | |
Record name | 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60207-22-9 | |
Record name | 4-[2-(Bromomethyl)-1,3-dioxolan-2-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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